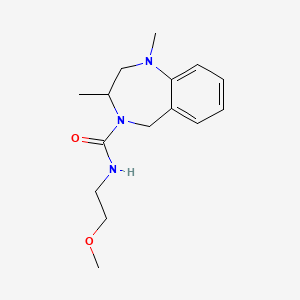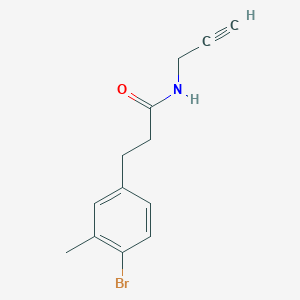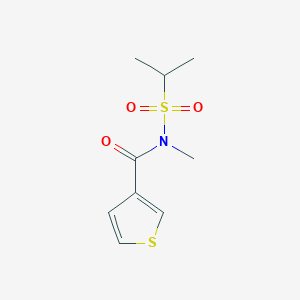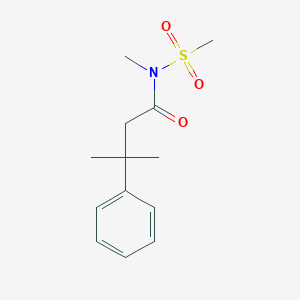
N-(2-methoxyethyl)-1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyethyl)-1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide, also known as Ro 15-4513, is a benzodiazepine derivative that has been extensively used in scientific research. It was first synthesized in the 1980s as a selective antagonist for the benzodiazepine site of the GABA-A receptor. Since then, Ro 15-4513 has been widely used as a research tool to investigate the role of the GABA-A receptor in various physiological and pathological conditions.
作用机制
N-(2-methoxyethyl)-1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide 15-4513 acts as a selective antagonist for the benzodiazepine site of the GABA-A receptor. The benzodiazepine site is located on the α and γ subunits of the receptor, and it modulates the activity of the receptor by enhancing the binding of GABA to the receptor. N-(2-methoxyethyl)-1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide 15-4513 binds to the benzodiazepine site with high affinity and blocks the effects of benzodiazepines on the receptor. This results in a decrease in the activity of the receptor and a reduction in the inhibitory effects of GABA.
Biochemical and physiological effects:
N-(2-methoxyethyl)-1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide 15-4513 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the sedative and anxiolytic effects of benzodiazepines in animal models, indicating its ability to block the effects of benzodiazepines on the GABA-A receptor. N-(2-methoxyethyl)-1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide 15-4513 has also been shown to increase the release of dopamine in the striatum, indicating a possible role in the regulation of dopamine neurotransmission. In addition, N-(2-methoxyethyl)-1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide 15-4513 has been shown to have anticonvulsant and antinociceptive effects in animal models.
实验室实验的优点和局限性
N-(2-methoxyethyl)-1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide 15-4513 has several advantages as a research tool. It is a highly selective antagonist for the benzodiazepine site of the GABA-A receptor, and it does not affect the binding of GABA to the receptor. This allows the investigation of the specific role of the benzodiazepine site in the activity of the receptor. In addition, N-(2-methoxyethyl)-1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide 15-4513 has been extensively used in animal models, and its effects have been well characterized. However, N-(2-methoxyethyl)-1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide 15-4513 also has some limitations. It has a relatively short half-life and may require frequent administration in experiments. In addition, its effects may be influenced by factors such as the dose, route of administration, and the species and strain of the animal used.
未来方向
N-(2-methoxyethyl)-1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide 15-4513 has been extensively used as a research tool to investigate the role of the GABA-A receptor in various physiological and pathological conditions. However, there are still many areas that require further investigation. For example, the role of the benzodiazepine site in the regulation of GABA-A receptor activity in different brain regions and cell types needs to be elucidated. In addition, the potential therapeutic applications of N-(2-methoxyethyl)-1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide 15-4513 in conditions such as anxiety, epilepsy, and addiction need to be explored. Finally, the development of new compounds that target the benzodiazepine site with higher selectivity and affinity may lead to the discovery of new drugs with improved therapeutic profiles.
合成方法
N-(2-methoxyethyl)-1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide 15-4513 can be synthesized through a multi-step process starting from 2-amino-5-methylbenzoic acid. The first step involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. The resulting compound is then reacted with 2-methoxyethylamine to form the corresponding amide. The Boc group is then removed, and the resulting amine is reacted with acetic anhydride to form the corresponding N-acetyl derivative. Finally, the N-acetyl derivative is reacted with formaldehyde and formic acid to form N-(2-methoxyethyl)-1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide 15-4513.
科学研究应用
N-(2-methoxyethyl)-1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide 15-4513 has been extensively used in scientific research as a selective antagonist for the benzodiazepine site of the GABA-A receptor. The GABA-A receptor is a ligand-gated ion channel that mediates the inhibitory effects of the neurotransmitter GABA in the central nervous system. Benzodiazepines, such as diazepam and lorazepam, are widely used as anxiolytics, sedatives, and hypnotics, and they exert their effects by enhancing the activity of the GABA-A receptor. N-(2-methoxyethyl)-1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide 15-4513, on the other hand, blocks the effects of benzodiazepines on the GABA-A receptor, thus allowing the investigation of the role of the receptor in various physiological and pathological conditions.
属性
IUPAC Name |
N-(2-methoxyethyl)-1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-12-10-17(2)14-7-5-4-6-13(14)11-18(12)15(19)16-8-9-20-3/h4-7,12H,8-11H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWNEAQLGNTMFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=CC=CC=C2CN1C(=O)NCCOC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(6,8-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7583743.png)






![3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile](/img/structure/B7583789.png)


![2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl-(6-methoxypyridin-2-yl)methanone](/img/structure/B7583816.png)
![N-[3-(dimethylcarbamoyl)-4-methylphenyl]pyrrolidine-1-carboxamide](/img/structure/B7583835.png)
